Rilpivirine

Vue d'ensemble

Description

La rilpivirine est un inhibiteur non nucléosidique de la transcriptase inverse (INNTI) de deuxième génération utilisé dans le traitement des infections à VIH-1. Elle est connue pour sa puissance accrue, sa demi-vie plus longue et son profil d’effets secondaires réduit par rapport aux INNTI plus anciens tels que l’éfavirenz . La this compound est commercialisée sous des noms de marque tels qu’Edurant et Rekambys .

Mécanisme D'action

La rilpivirine agit en se liant à l’enzyme transcriptase inverse du VIH-1, bloquant ainsi les activités de la polymérase ADN dépendante de l’ARN et de l’ADN. Cette inhibition empêche la réplication du virus . La forte puissance du composé et son profil de résistance réduit sont attribués à sa flexibilité conformationnelle interne et à la plasticité de son site de liaison .

Applications De Recherche Scientifique

Analyse Biochimique

Biochemical Properties

Rilpivirine plays a crucial role in inhibiting the reverse transcriptase enzyme of HIV-1, thereby preventing the replication of the virus. It interacts with the reverse transcriptase enzyme by binding to a specific site, which leads to the blockage of RNA and DNA-dependent DNA polymerase activities . This interaction is non-competitive, meaning that this compound does not compete with the natural substrates of the enzyme but rather binds to an allosteric site . The binding of this compound to reverse transcriptase is facilitated by its internal conformational flexibility and the plasticity of the binding site .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to reduce HIV-related inflammation but may also cause disturbances in lipid metabolism and adipose tissue distribution . In human subcutaneous adipose cells, this compound has been observed to increase levels of inflammatory markers such as resistin and interleukin-8, while decreasing levels of oxidative markers like superoxide dismutase, catalase, and glutathione . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the reverse transcriptase enzyme of HIV-1. This binding results in the inhibition of the enzyme’s activity, thereby preventing the replication of the virus . This compound’s binding to reverse transcriptase is characterized by a reduction in the binding affinity of the drug to the enzyme due to specific mutations, such as E138K, which can lead to resistance . Additionally, this compound has been shown to attenuate liver fibrosis through selective inhibition of the STAT1 signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its long elimination half-life, which ranges from 13 to 28 weeks when administered intramuscularly . This long half-life contributes to its sustained plasma concentrations and prolonged therapeutic effects. This compound can also cause injection site reactions, which are generally mild to moderate in severity and have a median duration of 3 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving chronic liver injury, this compound has demonstrated a hepatoprotective effect that is related to its anti-fibrogenic and apoptotic actions in hepatic stellate cells . High concentrations of this compound can compromise the viability of these cells, indicating a dose-dependent effect . Additionally, this compound has been shown to enhance autophagy in the liver, which may contribute to its hepatoprotective action .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . This metabolic pathway involves the oxidation of this compound, leading to the formation of various metabolites. The compound’s metabolism is influenced by drug-drug interactions, particularly with inhibitors and inducers of CYP3A4 . This compound’s metabolic pathways also play a role in its pharmacokinetic profile, including its long elimination half-life and sustained plasma concentrations .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. When administered intramuscularly, this compound exhibits absorption-limited kinetics, resulting in sustained plasma concentrations . The compound is highly bound to plasma proteins, which influences its distribution within the body . Additionally, this compound’s transport and distribution are affected by its interactions with drug-metabolizing enzymes and transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on the reverse transcriptase enzyme of HIV-1. The compound’s localization is influenced by its binding interactions with the enzyme and its internal conformational flexibility . This compound’s subcellular localization is crucial for its antiviral activity, as it needs to be in close proximity to the reverse transcriptase enzyme to effectively inhibit its function .

Méthodes De Préparation

La synthèse de la rilpivirine implique plusieurs étapes. La procédure actuelle est principalement divisée en trois étapes :

Synthèse du chlorhydrate de (E)-3-(4-amino-3,5-diméthylphényl)acrylonitrile : Cette étape implique la réaction du 4-amino-3,5-diméthylbenzonitrile avec l’acrylonitrile en présence d’acide chlorhydrique.

Synthèse du 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile : Cet intermédiaire est préparé en faisant réagir la 4-chloropyrimidine avec le 4-aminobenzonitrile.

Synthèse de la this compound : L’étape finale implique la réaction entre les deux intermédiaires dans l’acétonitrile sous reflux.

Analyse Des Réactions Chimiques

La rilpivirine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée à l’aide d’agents oxydants courants.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium.

Applications de la recherche scientifique

La this compound a plusieurs applications en recherche scientifique :

Comparaison Avec Des Composés Similaires

La rilpivirine est comparée à d’autres INNTI tels que l’éfavirenz et l’etravirine. Bien que l’éfavirenz soit connu pour son efficacité, il présente une incidence plus élevée d’effets secondaires, en particulier de troubles neuropsychiatriques . L’etravirine, un autre INNTI de deuxième génération, est efficace contre certaines souches de VIH-1 résistantes aux médicaments, mais nécessite des posologies plus fréquentes que la this compound . La structure et les propriétés de liaison uniques de la this compound en font un ajout précieux à la classe des INNTI, offrant un équilibre entre efficacité, sécurité et commodité .

Composés similaires

- Efavirenz

- Etravirine

- Nevirapine

Propriétés

IUPAC Name |

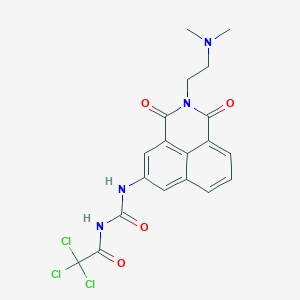

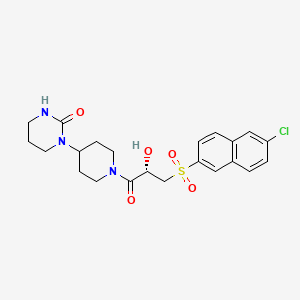

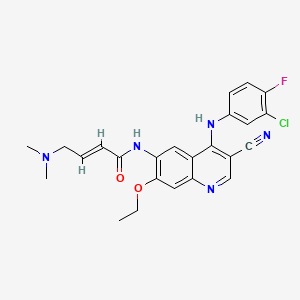

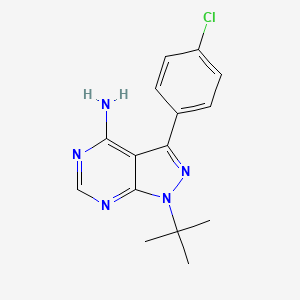

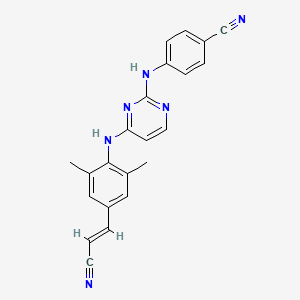

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBOMRUWOWDFLG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198189 | |

| Record name | Rilpivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1mg/ml, Readily soluble in DSMO (> 50 mg/mL); moderately soluble in PEG 400 (40 mg/mL). Practically insoluble in water (20 mg/mL, pH 7.0) | |

| Record name | Rilpivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilpivirine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Rilpivirine is a non-competitive NNRTI that binds to reverse transcriptase. Its binding results in the blockage of RNA and DNA- dependent DNA polymerase activities, like HIV-1 replication. It does not present activity against human DNA polymerases α, β and γ. Rilpivirine's flexible structure around the aromatic rings allows the adaptation to changes in the non-nucleoside RT binding pocket, reducing the likelihood of viral mutations conferring resistance., Rilpivirine, a diarylpyrimidine nonnucleoside reverse transcriptase inhibitor (NNRTI), inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. Diarylpyrimidine NNRTIs (e.g., rilpivirine, etravirine) are capable of adapting to mutations in HIV-1 reverse transcriptase because of structural flexibility that allows for binding to the allosteric NNRTI binding pocket in a variety of conformations. Unlike other currently available NNRTIs, rilpivirine contains a cyanovinyl group that contributes to potency and maintains the drug's binding ability, despite the emergence of some resistance mutations. | |

| Record name | Rilpivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilpivirine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly yellow crystalline powder, White to off-white powder | |

CAS No. |

500287-72-9 | |

| Record name | Rilpivirine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500287-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilpivirine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilpivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilpivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((4-((4-[(E)-2-Cyanoethenyl]- 2,6-dimethylphenyl)amino) pyrimidin-2-yl)amino) benzonitril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILPIVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI96A8X663 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rilpivirine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241-243°C, 242 °C | |

| Record name | Rilpivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilpivirine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.